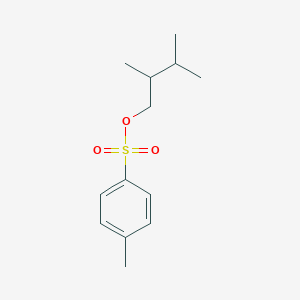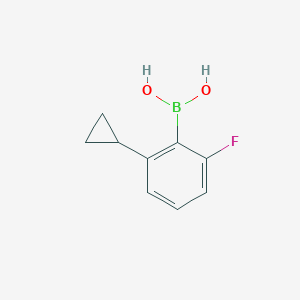
(2-Cyclopropyl-6-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-6-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Vorbereitungsmethoden
The synthesis of (2-Cyclopropyl-6-fluorophenyl)boronic acid typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to an aromatic ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(2-Cyclopropyl-6-fluorophenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-6-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-6-fluorophenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in various catalytic processes . In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropyl-6-fluorophenyl)boronic acid can be compared with other boronic acids such as:
2-Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the fluorine atom.
Phenylboronic acid: Lacks both the cyclopropyl group and the fluorine atom.
The presence of both the cyclopropyl group and the fluorine atom in this compound makes it unique, providing distinct reactivity and applications.
Eigenschaften
Molekularformel |
C9H10BFO2 |
|---|---|
Molekulargewicht |
179.99 g/mol |
IUPAC-Name |
(2-cyclopropyl-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI-Schlüssel |
OOYFMOVTCKVTRV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1F)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


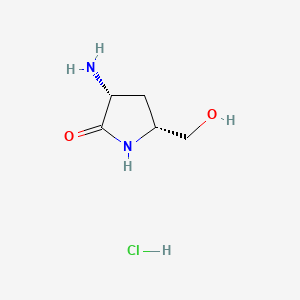
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
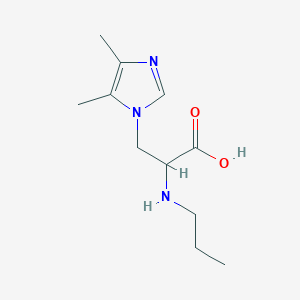
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
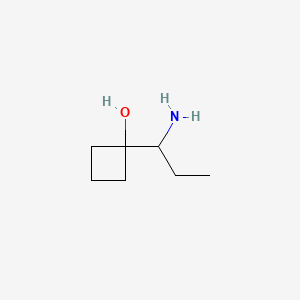
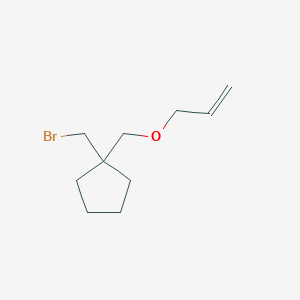

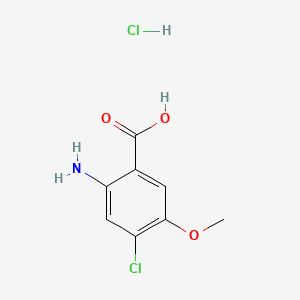
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)

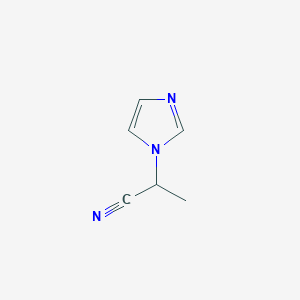
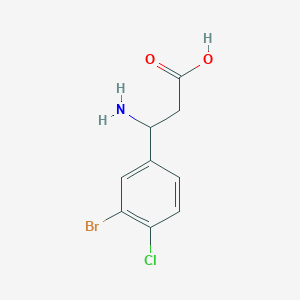
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
